8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one
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Overview
Description
8-Methylidene-2-oxabicyclo[222]oct-5-en-3-one is a bicyclic compound with a unique structure that includes a methylidene group and an oxabicyclo ring system
Preparation Methods
The synthesis of 8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one can be achieved through several routes. One common method involves the ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one. This process can be initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol . Another approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .
Chemical Reactions Analysis
8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethanesulfonic acid, n-butyl lithium, and sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening polymerization can yield polyesters with alicyclic moieties in the polymer backbone .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of polyesters with superior mechanical and thermal properties . Additionally, it serves as a bioisostere of the phenyl ring, which can improve the physicochemical properties of drugs such as Imatinib and Vorinostat . This makes it valuable in drug discovery and medicinal chemistry.
Mechanism of Action
The mechanism of action of 8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one involves its ability to undergo ring-opening polymerization and other chemical transformations. These reactions can lead to the formation of compounds with enhanced properties, such as increased water solubility and metabolic stability . The molecular targets and pathways involved depend on the specific application and the structure of the resulting compounds.
Comparison with Similar Compounds
8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one can be compared to other similar compounds, such as bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane. These compounds are also used as bioisosteres of aromatic rings in drug discovery . each has its unique properties and limitations. For example, bicyclo[1.1.1]pentane has a shorter distance between bridgehead carbon atoms, while cubane is less stable under certain conditions .
Properties
CAS No. |
65370-35-6 |
---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
8-methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one |
InChI |
InChI=1S/C8H8O2/c1-5-4-6-2-3-7(5)8(9)10-6/h2-3,6-7H,1,4H2 |
InChI Key |
YTUGHYUKSWOPOG-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2C=CC1C(=O)O2 |
Origin of Product |
United States |
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